molecular formula C19H22N6O2S B12158451 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

Cat. No.: B12158451
M. Wt: 398.5 g/mol
InChI Key: OFEXGKKCLCVKLZ-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a triazolopyridazine moiety

Preparation Methods

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-methoxyphenyl chloride under basic conditions to form 4-(2-methoxyphenyl)piperazine.

    Synthesis of the Triazolopyridazine Moiety: This involves the cyclization of appropriate hydrazine derivatives with pyridazine-3-thiol under acidic conditions.

    Coupling Reaction: The final step is the coupling of the piperazine derivative with the triazolopyridazine moiety using a suitable linker, such as a propanone group, under catalytic conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the propanone linker can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one can be compared with other similar compounds:

    Trazodone: An antidepressant that also targets alpha1-adrenergic receptors but has a different chemical structure.

    Naftopidil: Used to treat benign prostatic hyperplasia and also interacts with alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

The uniqueness of this compound lies in its specific structural features, which may confer distinct binding affinities and selectivities for different receptor subtypes, potentially leading to unique therapeutic profiles .

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one

InChI

InChI=1S/C19H22N6O2S/c1-27-16-5-3-2-4-15(16)23-9-11-24(12-10-23)19(26)8-13-28-18-7-6-17-21-20-14-25(17)22-18/h2-7,14H,8-13H2,1H3

InChI Key

OFEXGKKCLCVKLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCSC3=NN4C=NN=C4C=C3

Origin of Product

United States

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